
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as (E)-1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, is a colorless, crystalline organic compound with a molecular formula of C13H13NO3. It is a highly reactive and versatile compound that has been widely studied in organic chemistry and medicinal chemistry. This compound has a wide range of applications in both scientific research and industrial applications, such as the synthesis of pharmaceuticals, agrochemicals, and flavors.
Applications De Recherche Scientifique
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been widely studied in scientific research due to its unique properties and versatility. It has been used in a variety of studies ranging from the synthesis of pharmaceuticals to the investigation of the mechanism of action of drugs. It has also been used in the synthesis of agrochemicals, flavors, and fragrances. In addition, this compound has been used in the study of the structure and activity of enzymes, as well as in the study of the metabolism of drugs.
Mécanisme D'action
The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are important signaling molecules that play a role in a variety of physiological processes, including inflammation, pain, and fever. Inhibition of COX by this compound results in the inhibition of prostaglandin synthesis and thus the inhibition of inflammatory processes.
Biochemical and Physiological Effects
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to have anti-cancer, anti-tumor, and anti-oxidant properties. Furthermore, this compound has been shown to have a protective effect against liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its high reactivity and versatility, which makes it suitable for a wide range of applications. In addition, this compound is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. This compound is highly volatile and can be toxic if inhaled. In addition, it is also prone to hydrolysis and oxidation, which can lead to the formation of byproducts that can interfere with the desired reaction.
Orientations Futures
There are a number of potential future directions for the use of (2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one. One potential direction is to further investigate the mechanism of action of this compound and its effects on various biological processes. In addition, further research could be done to explore the potential applications of this compound in drug synthesis and development. Another potential direction is to explore the potential applications of this compound in the synthesis of agrochemicals, flavors, and fragrances. Finally, further research could be done to explore the potential toxicity and environmental impacts of this compound.
Méthodes De Synthèse
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In this method, a phosphonium ylide is first prepared by reacting a phosphonium salt with an alkyl halide and then reacted with an aldehyde or ketone. The resulting alkene can then be hydrogenated using a catalyst such as palladium on carbon to form the desired product.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-15(10-13(12)2)17(19)9-7-14-4-3-5-16(11-14)18(20)21/h3-11H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVGNJGKVJNDC-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


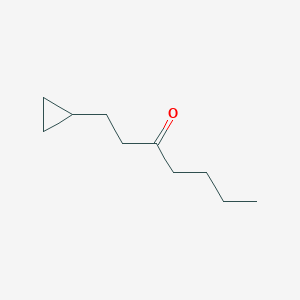
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
![2,10-Diaza-9-(2-fluorophenyl)-5,5-dimethyl-14-nitrotricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6355159.png)
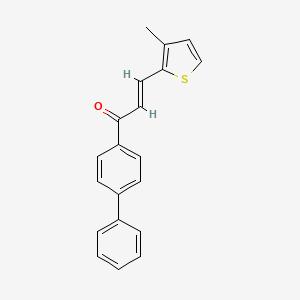
![4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one](/img/structure/B6355187.png)
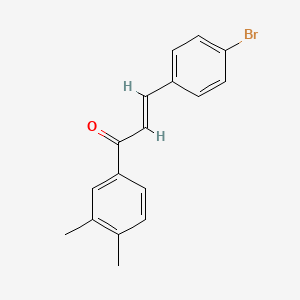
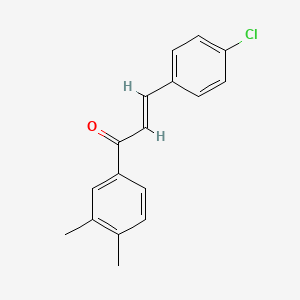
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)
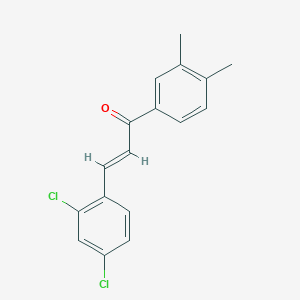
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
